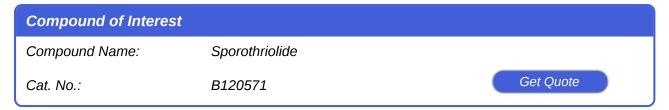


# Spectroscopic Data of Sporothriolide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Sporothriolide**, a fungal metabolite. The information is curated for researchers and professionals involved in natural product chemistry, analytical chemistry, and drug development. This document presents nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) data in a structured format, alongside detailed experimental protocols.

# **High-Resolution Mass Spectrometry (HRMS) Data**

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data for **Sporothriolide** is presented in Table 1. This data is crucial for the confirmation of the elemental composition of the molecule.

Table 1: HRMS Data for **Sporothriolide** 

lon	Calculated m/z	Found m/z	Molecular Formula
[M+H]+	239.1278	239.1274	C13H19O4

# Nuclear Magnetic Resonance (NMR) Spectroscopic Data



The ¹H and ¹³C NMR spectroscopic data for **Sporothriolide**, recorded in deuterated chloroform (CDCl₃), are summarized in Tables 2 and 3, respectively. This data is fundamental for the structural elucidation of the molecule.

Table 2: <sup>1</sup>H NMR Data for **Sporothriolide** (CDCl<sub>3</sub>)[1][2]

Position	Chemical Shift (δ) ppm
3	1.25 (d, 7.2)
3a	3.25 (m)
5a	6.46 (d, 2.8)
5b	6.15 (d, 2.8)
6	4.64 (t, 8.4)
6a	5.14 (dd, 8.4, 4.0)
1'	4.00 (m)
2'	1.86 (m), 1.62 (m)
3'	1.30 (m)
4'	1.30 (m)
5'	1.30 (m)
6'	0.88 (t, 7.0)

Table 3: 13C NMR Data for **Sporothriolide** (CDCl<sub>3</sub>)[1][2]



Position	Chemical Shift (δ) ppm
2	175.0
3	14.0
3a	45.5
4	171.2
5	126.8
5-CH <sub>2</sub>	125.2
6	78.1
6a	85.3
1'	72.9
2'	34.2
3'	25.1
4'	31.5
5'	22.5
6'	13.9

## Infrared (IR) Spectroscopic Data

While the specific IR spectrum for **Sporothriolide** is not readily available in the cited literature, the IR data for its derivatives, Sporothric acid and Isosporothric acid, provide valuable insights into the characteristic vibrational frequencies of the core structure. The data was acquired using the KBr pellet method.[2]

Table 4: IR Data for **Sporothriolide** Derivatives (KBr, cm<sup>-1</sup>)[2]



Functional Group	Sporothric acid	Isosporothric acid
O-H stretch	2957, 2928, 2858	2957, 2927, 2857
C=O stretch (lactone)	1762	1749
C=O stretch (acid)	1738	1728
C=C stretch	1627	-
C-O stretch	1272, 1189	1213, 1114
C-H bend	1384	-
Other	-	719

# Experimental Protocols High-Resolution Mass Spectrometry (HRMS)

Methodology: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

- Sample Preparation: A dilute solution of the purified Sporothriolide is prepared in a suitable solvent, such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer (e.g., Bruker Daltonics Apex IV 7T-FT-ICR-MS or similar) is used.
- Ionization Mode: Positive ion mode ([M+H]+) is commonly used for this class of compounds.
- Data Acquisition: Data is acquired over a relevant mass range, and the accurate mass is determined to calculate the elemental composition.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Methodology: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer to elucidate the structure of the molecule.

• Sample Preparation: The purified **Sporothriolide** sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>).



- Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 500 MHz or similar) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
- ¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
- <sup>13</sup>C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of the <sup>13</sup>C isotope.
- Data Processing: The raw data is processed using appropriate software (e.g., TopSpin, Mnova) involving Fourier transformation, phase correction, and baseline correction.
   Chemical shifts are referenced to the residual solvent peak.

### Infrared (IR) Spectroscopy

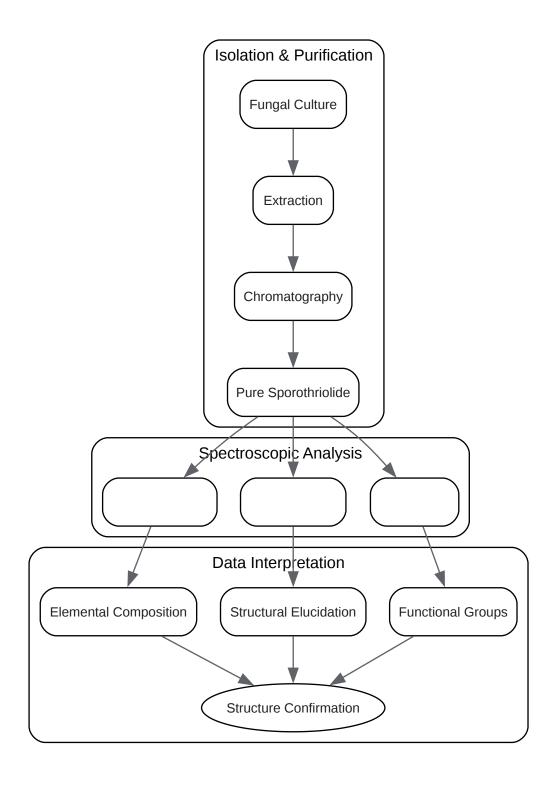
Methodology: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

- Sample Preparation (KBr Pellet Method): A small amount of the purified **Sporothriolide** is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
- Instrumentation: An FTIR spectrometer (e.g., PerkinElmer Spectrum One or similar) is used.
- Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm<sup>-1</sup>). A background spectrum of a plain KBr pellet is recorded and subtracted from the sample spectrum.
- Data Analysis: The absorption bands in the spectrum are correlated with specific functional group vibrations.

### **Visualization of Spectroscopic Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Sporothriolide**.





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Caption: Workflow for the spectroscopic analysis of Sporothriolide.



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